molecular formula C17H21N5OS B12585512 Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12585512
M. Wt: 343.4 g/mol
InChI Key: YLHAWIRDAPFOEM-UHFFFAOYSA-N
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Description

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (hereafter referred to as the "target compound") is a triazinoindole-thioacetamide derivative characterized by a 5-methyl-substituted triazino[5,6-b]indole core linked via a thioether bridge to an acetamide group. The N-substituent on the acetamide is a branched 3-methylbutyl chain (isoamyl group). Its molecular formula is C₁₉H₂₃N₅OS, with a molecular weight of 369.48 g/mol .

This compound belongs to a broader class of triazinoindole derivatives synthesized for diverse pharmacological applications, including antidepressant , α-amylase inhibitory , and protein-targeting activities . The synthesis typically involves coupling 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with primary amines under HATU/DMAP-mediated conditions .

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methylbutyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5OS/c1-11(2)8-9-18-14(23)10-24-17-19-16-15(20-21-17)12-6-4-5-7-13(12)22(16)3/h4-7,11H,8-10H2,1-3H3,(H,18,23)

InChI Key

YLHAWIRDAPFOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

  • Formation of the Indole Moiety :

    • The synthesis often begins with the formation of the indole structure through cyclization reactions involving appropriate precursors such as aniline derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the Triazine Ring :

    • Following the formation of the indole, triazine derivatives are synthesized using condensation reactions with hydrazine derivatives and carbonyl compounds.
  • Thioether Linkage Formation :

    • The thioether linkage is formed through nucleophilic substitution reactions involving thiols and alkyl halides or by employing thionation methods.
  • Acetamide Formation :

    • Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Reaction Conditions

The specific conditions for each step are critical for optimizing yields and selectivity:

  • Temperature : Reactions are typically carried out at elevated temperatures (50-150°C) to facilitate cyclization and condensation.

  • Solvents : Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol, chosen based on their ability to dissolve reactants and facilitate reaction mechanisms.

  • Reagents : Key reagents include potassium permanganate for oxidation in certain steps and sodium borohydride for reduction processes.

Data Table of Synthesis Steps

Step Reaction Type Key Reagents Conditions Expected Outcome
1 Cyclization Aniline derivatives + α,β-unsaturated carbonyls Elevated temperature Indole structure
2 Condensation Hydrazine + carbonyl compounds Acidic conditions Triazine ring
3 Nucleophilic substitution Thiols + alkyl halides Base catalysis Thioether linkage
4 Acylation Acetic anhydride or acetyl chloride + base Room temperature to elevated Acetamide formation

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the triazinoindole ring or the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name N-Substituent Triazinoindole Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-Methylbutyl 5-Methyl 369.48 Branched alkyl; moderate lipophilicity
N-(4-Fluorophenyl) derivative 4-Fluorophenyl 5-Methyl 367.10 Electron-withdrawing fluorine; 32% yield
N-(4-Chlorophenyl) derivative 4-Chlorophenyl 5-Methyl 367.60 Halogenated aryl; 31% yield
N-(4-Bromophenyl) derivative 4-Bromophenyl 5-Methyl 411.30 Bulkier halogen; 95% purity
N-(2-Nitrophenyl) derivative 2-Nitrophenyl 5-Methyl 404.45 Nitro group; strong electron-withdrawing
Propionamide analogs Substituted phenyl - ~381–420 Longer acyl chain; reduced antidepressant activity

Key Observations :

  • Alkyl vs.
  • Halogen Effects : Bromine and chlorine in aryl derivatives increase molecular weight and steric bulk, which may influence binding interactions .
  • Electron-Withdrawing Groups : Fluorine and nitro groups alter electronic properties, affecting reactivity and target affinity .

Biological Activity

Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with a significant potential for biological activity. Its unique structure combines various functional groups that may influence its interaction with biological systems. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21N5OS
  • Molecular Weight : 345.44 g/mol
  • IUPAC Name : Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

The compound's structure features a triazino-indole moiety linked to an acetamide group through a thioether linkage. This structural configuration is thought to contribute to its biological properties.

The biological activity of Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate various biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing signal transduction processes.

Experimental studies are necessary to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that compounds with similar triazino-indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazino-indoles can induce apoptosis in tumor cells through the activation of caspase pathways.
  • Antimicrobial Properties : A study evaluating structurally related compounds found significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. The proposed mechanism includes the reduction of oxidative stress and inflammation in neuronal cells.

Comparative Biological Activity Table

CompoundActivity TypeTarget Organism/Cell LineReference
Acetamide derivative 1AntitumorHeLa cells
Acetamide derivative 2AntibacterialStaphylococcus aureus
Acetamide derivative 3NeuroprotectiveSH-SY5Y cells

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